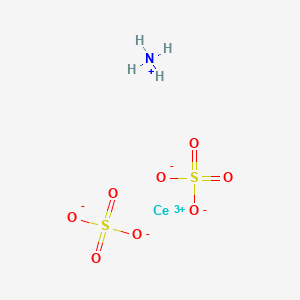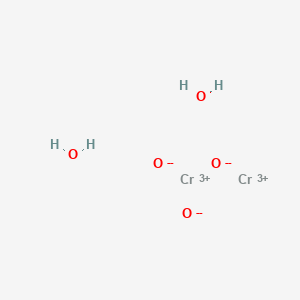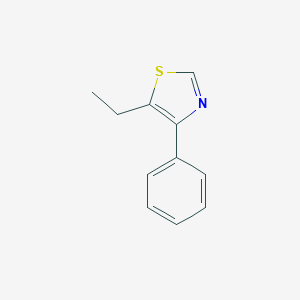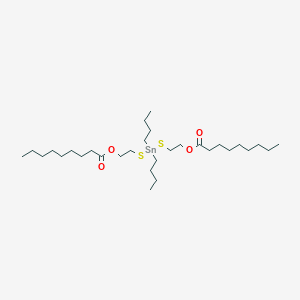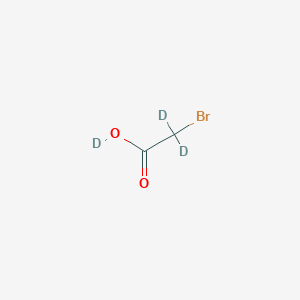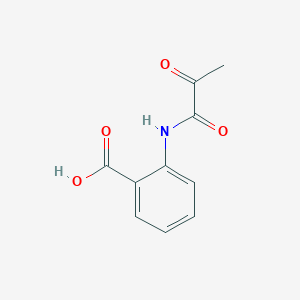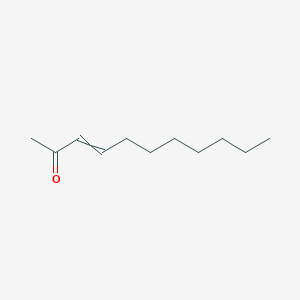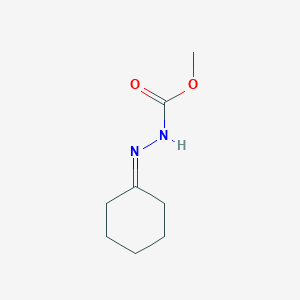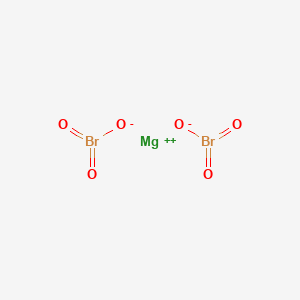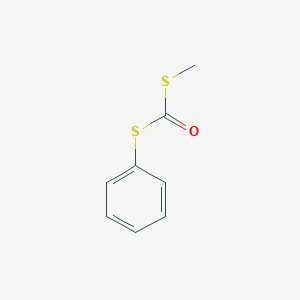
Methylsulfanyl(phenylsulfanyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfanyl(phenylsulfanyl)methanone, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research. MPA is a potent dopamine reuptake inhibitor that has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
MPA works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
MPA has been found to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, which suggests that it has stimulant properties. MPA has also been found to increase the release of dopamine and norepinephrine in the brain, which suggests that it may have potential applications in treating depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. However, one of the limitations of using MPA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which means that its effects on humans are not well understood.
Orientations Futures
There are several future directions for research on MPA. One potential direction is to study the effects of MPA on the brain and its potential applications in treating depression. Another potential direction is to study the effects of MPA on drug addiction and the role of dopamine in addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of MPA and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 2-thiophenecarboxaldehyde with nitroethane to form 2-nitro-1-(thiophen-2-yl)ethene. This compound is then reduced with sodium borohydride to form 2-amino-1-(thiophen-2-yl)ethanol. The final step involves the reaction of this compound with 1-bromopropane to form MPA.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential applications in scientific research. It has been found to be a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. MPA has also been found to have potential applications in studying drug addiction and the effects of drugs on the brain.
Propriétés
Numéro CAS |
13509-29-0 |
|---|---|
Nom du produit |
Methylsulfanyl(phenylsulfanyl)methanone |
Formule moléculaire |
C8H8OS2 |
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
methylsulfanyl(phenylsulfanyl)methanone |
InChI |
InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
MSXKMQPVMYECGD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1=CC=CC=C1 |
SMILES canonique |
CSC(=O)SC1=CC=CC=C1 |
Synonymes |
Dithiocarbonic acid S-methyl S-phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



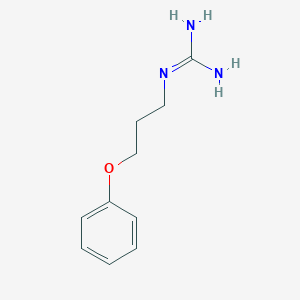
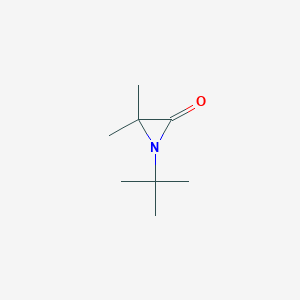

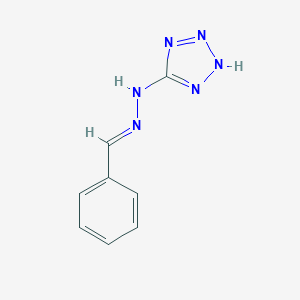
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
